

# 3H-Naphth[1,8-cd]isoxazole: A Technical Guide to its Physicochemical Properties

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## Compound of Interest

Compound Name: 3H-Naphth[1,8-cd]isoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants and solubility characteristics of **3H-Naphth[1,8-cd]isoxazole**. It also details standardized experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in research and development settings.

## Core Physical and Chemical Properties

While experimental data for **3H-Naphth[1,8-cd]isoxazole** is limited in publicly accessible literature, predicted values based on computational modeling provide a foundational understanding of its physicochemical profile. These predicted constants are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO	ChemBK
Molecular Weight	157.17 g/mol	ChemBK
Predicted Density	1.288 ± 0.06 g/cm <sup>3</sup>	ChemBK[1]
Predicted Boiling Point	312.6 ± 11.0 °C at 760 mmHg	ChemicalBook
Predicted pKa	-0.89 ± 0.20	ChemicalBook

## Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of solubility and melting point, which are critical parameters for drug development and chemical synthesis.

### Solubility Determination

The solubility of a compound in various solvents is a critical factor in its formulation and delivery. The following qualitative method provides a systematic approach to determining the solubility of **3H-Naphth[1,8-cd]isoxazole** in common laboratory solvents.

Materials:

- **3H-Naphth[1,8-cd]isoxazole** sample
- Small test tubes (e.g., 10 x 75 mm)
- Vortex mixer
- Graduated pipettes or micropipettes
- A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

- **Sample Preparation:** Accurately weigh a small amount of **3H-Naphth[1,8-cd]isoxazole** (e.g., 1-5 mg) and place it into a clean, dry test tube.
- **Solvent Addition:** Add a measured volume of the first solvent (e.g., 0.1 mL) to the test tube.
- **Mixing:** Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
- **Observation:** Visually inspect the solution for the presence of undissolved solid.
- **Incremental Solvent Addition:** If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL) with vigorous mixing after each addition, up to

a total volume of 1 mL.

- Classification:
  - Very Soluble: Dissolves completely in less than 1 part of solvent.
  - Freely Soluble: Dissolves in 1 to 10 parts of solvent.
  - Soluble: Dissolves in 10 to 30 parts of solvent.
  - Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.
  - Slightly Soluble: Dissolves in 100 to 1000 parts of solvent.
  - Very Slightly Soluble: Dissolves in 1000 to 10,000 parts of solvent.
  - Practically Insoluble, or Insoluble: Requires more than 10,000 parts of solvent.
- Repeat for Each Solvent: Repeat this procedure for each of the selected solvents to build a comprehensive solubility profile.

## Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. The capillary method described below is a widely used and reliable technique.

Materials:

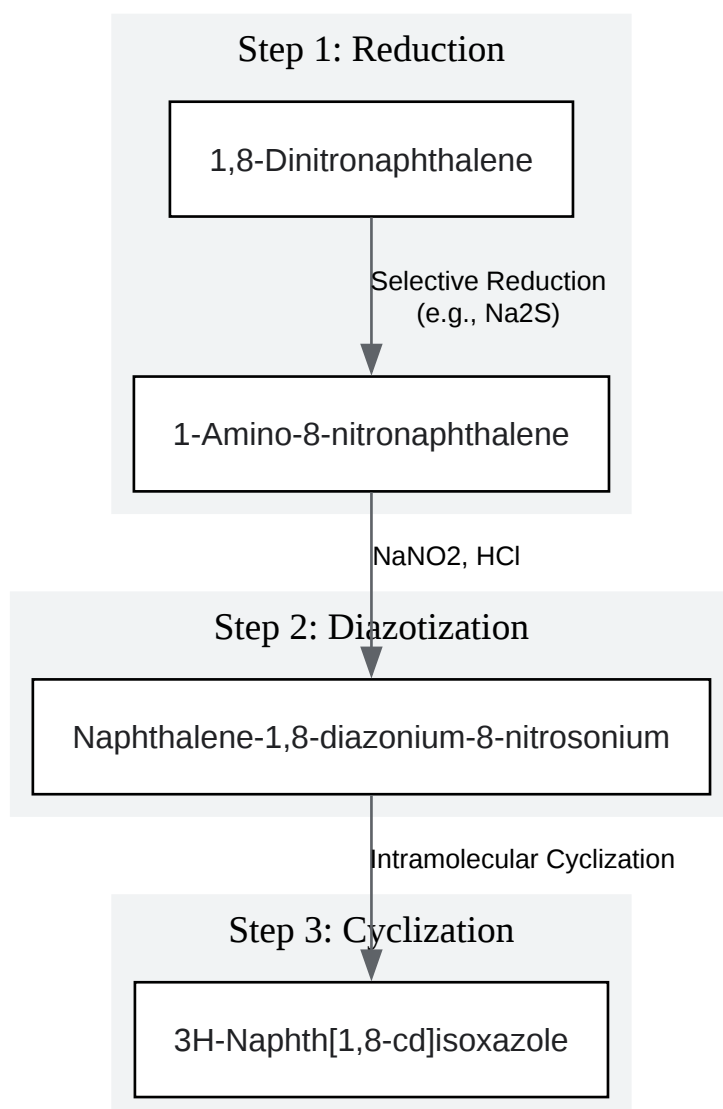
- **3H-Naphth[1,8-cd]isoxazole** sample, finely powdered
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Thermometer (calibrated)

Procedure:

- **Sample Loading:** Press the open end of a capillary tube into the powdered **3H-Naphth[1,8-cd]isoxazole** sample, trapping a small amount of the material.
- **Packing the Sample:** Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
- **Rapid Heating (Optional):** If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to obtain a rough estimate.
- **Accurate Determination:** For an accurate measurement, begin heating at a slow, controlled rate (1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.
- **Observation and Recording:**
  - Record the temperature at which the first drop of liquid appears (the onset of melting).
  - Record the temperature at which the last crystal of the solid melts (the completion of melting).
  - The melting point is reported as a range between these two temperatures.
- **Purity Assessment:** A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

## Synthetic Pathway Visualization

The synthesis of isoxazoles frequently proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. While a specific synthetic protocol for **3H-Naphth[1,8-cd]isoxazole** is not readily available, the following diagram illustrates the logical workflow for its proposed synthesis from 1,8-dinitronaphthalene.



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Caption: Proposed synthetic workflow for **3H-Naphth[1,8-cd]isoxazole**.

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## References

- 1. mdpi.com [mdpi.com]
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